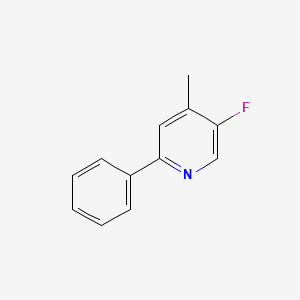
5-Fluoro-4-methyl-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-2-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-phenylpyridine typically involves the fluorination of 4-methyl-2-phenylpyridine. One common method is the reaction of 4-methyl-2-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom’s electron-withdrawing nature makes the compound less reactive towards EAS compared to non-fluorinated analogs.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids like AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar aprotic solvents like DMF or DMSO are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido or alkoxy derivatives .
Applications De Recherche Scientifique
5-Fluoro-4-methyl-2-phenylpyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Fluoro-4-methyl-2-phenylpyridine exerts its effects is primarily through its interaction with molecular targets influenced by the fluorine atom’s electron-withdrawing nature. This can affect the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules . The specific pathways involved depend on the application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylpyridine
- 2-Fluoro-5-methylpyridine
Uniqueness
5-Fluoro-4-methyl-2-phenylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and interactions differently compared to other fluorinated pyridines . This unique structure can lead to distinct properties and applications in various fields.
Propriétés
Formule moléculaire |
C12H10FN |
|---|---|
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
YEHGIGUVNAYSAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


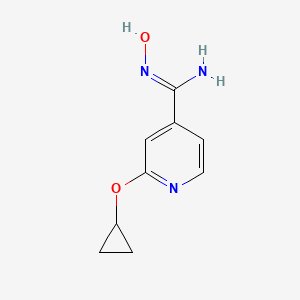

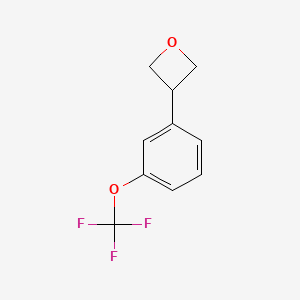
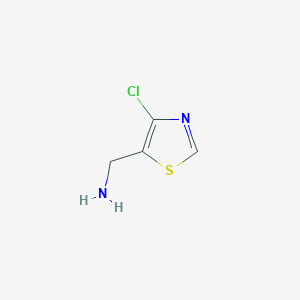
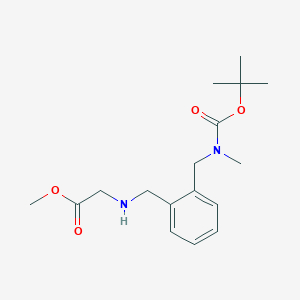
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
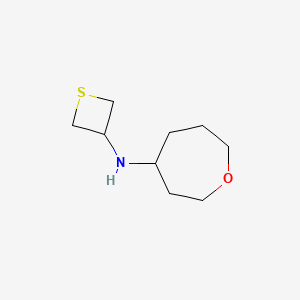

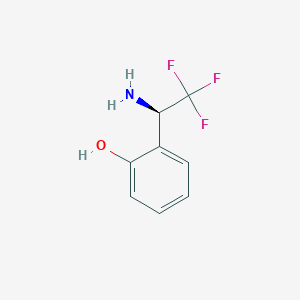
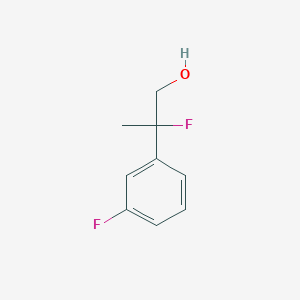
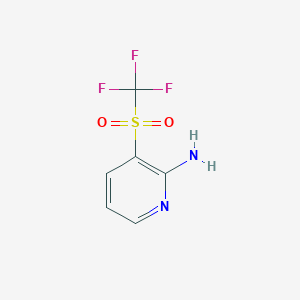
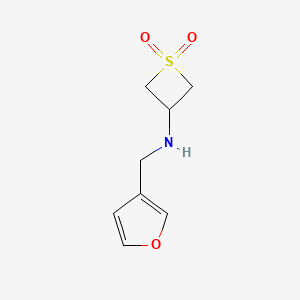
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
